molecular formula C26H23N5O2S B2653417 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 946206-36-6

2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2653417
CAS No.: 946206-36-6
M. Wt: 469.56
InChI Key: YHQYBMXINUTMQK-UHFFFAOYSA-N
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Description

2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that features a combination of indole, triazole, and acetamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Scientific Research Applications

2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multicomponent reactions. One approach includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction conditions often involve refluxing in a suitable solvent such as methanol or ethanol, with the use of catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the multicomponent reaction for scalability. This includes using readily available starting materials, ensuring atom economy, and simplifying the process for easy isolation of the target product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .

Mechanism of Action

The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole and triazole moieties can bind to various receptors and enzymes, modulating their activity. This compound may inhibit bacterial cell division by targeting key functional proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-17-6-5-7-18(14-17)28-24(32)16-34-26-30-29-25(22-15-27-23-9-4-3-8-21(22)23)31(26)19-10-12-20(33-2)13-11-19/h3-15,27H,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQYBMXINUTMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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